molecular formula C19H15F3N2O2S B12951465 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No.: B12951465
M. Wt: 392.4 g/mol
InChI Key: JGRMUIIVSDKLCZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C19H15F3N2OS and a molecular weight of 376.403 g/mol . This compound features a thiazole ring, a benzamide group, and a trifluoromethyl-substituted benzyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzyl bromide under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives, which are known to interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15F3N2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

4-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H15F3N2O2S/c1-26-15-7-5-13(6-8-15)17(25)24-18-23-11-16(27-18)10-12-3-2-4-14(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25)

InChI Key

JGRMUIIVSDKLCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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